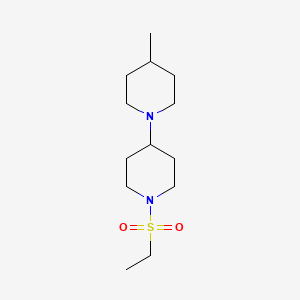
1'-(Ethylsulfonyl)-4-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring. Bipiperidines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce secondary amines.
Scientific Research Applications
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds.
Biology: In biological research, the compound is used to study the structure-activity relationships of bipiperidine derivatives. It helps in understanding the interactions between these compounds and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing neuronal signaling and function.
The molecular targets and pathways involved depend on the specific application of the compound. In medicinal chemistry, the compound may target enzymes involved in disease pathways, such as kinases or proteases. In biological research, it may be used to study the interactions between bipiperidine derivatives and their protein targets.
Comparison with Similar Compounds
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other bipiperidine derivatives with different substituents on the piperidine rings.
1’-(Methylsulfonyl)-4-methyl-1,4’-bipiperidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The difference in the substituent can lead to variations in biological activity and chemical reactivity.
1’-(Ethylsulfonyl)-4-ethyl-1,4’-bipiperidine: This compound has an ethyl group instead of a methyl group on the piperidine ring. The change in the alkyl group can affect the compound’s pharmacokinetic properties and interactions with biological targets.
The uniqueness of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine lies in its specific combination of substituents, which can influence its chemical and biological properties. By comparing it with similar compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new molecules with desired properties.
Properties
Molecular Formula |
C13H26N2O2S |
|---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-6-13(7-11-15)14-8-4-12(2)5-9-14/h12-13H,3-11H2,1-2H3 |
InChI Key |
UFAVUCIYCYRCPT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


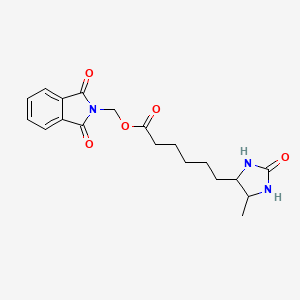


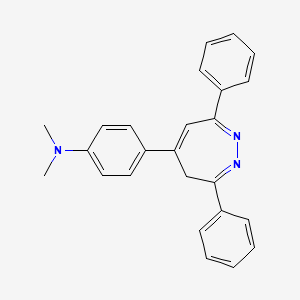
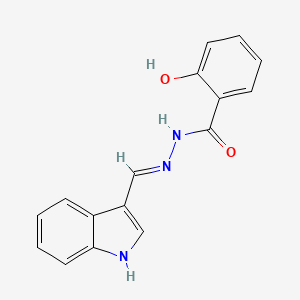
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
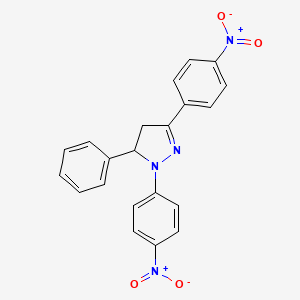
![(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10881291.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10881299.png)
![2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
![2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10881312.png)
methanone](/img/structure/B10881317.png)
